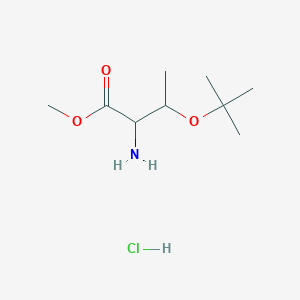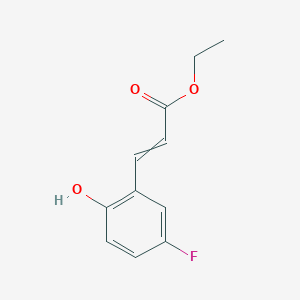
dichloro(cyclopentyl)phosphane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(cyclopentyl)phosphane;iron is a compound that belongs to the class of organophosphorus compounds It features a cyclopentyl group attached to a phosphorus atom, which is further bonded to two chlorine atoms and an iron center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(cyclopentyl)phosphane;iron typically involves the reaction of cyclopentylmagnesium bromide with phosphorus trichloride, followed by the introduction of an iron source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Formation of Cyclopentylmagnesium Bromide: Cyclopentyl bromide reacts with magnesium in the presence of anhydrous ether to form cyclopentylmagnesium bromide.
Reaction with Phosphorus Trichloride: Cyclopentylmagnesium bromide is then reacted with phosphorus trichloride to form dichloro(cyclopentyl)phosphane.
Introduction of Iron: Finally, an iron source, such as iron(II) chloride, is introduced to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(cyclopentyl)phosphane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted under an inert atmosphere.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dichloro(cyclopentyl)phosphane;iron has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of dichloro(cyclopentyl)phosphane;iron involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- Bis(diphenylphosphino)ferrocene palladium(II)chloride dichloromethane complex
Uniqueness
Dichloro(cyclopentyl)phosphane;iron is unique due to its specific combination of a cyclopentyl group, phosphorus, chlorine, and iron. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific catalytic and synthetic applications.
Propiedades
Fórmula molecular |
C10H18Cl4FeP2 |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
dichloro(cyclopentyl)phosphane;iron |
InChI |
InChI=1S/2C5H9Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*5H,1-4H2; |
Clave InChI |
ZPPHGZTYPNFKCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)P(Cl)Cl.C1CCC(C1)P(Cl)Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)

![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)

![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)



